2-Bromo-4'-ethoxybenzophenone

描述

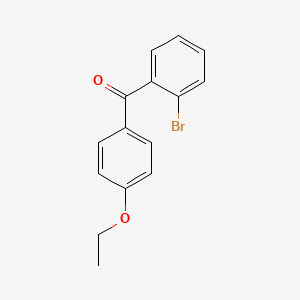

2-Bromo-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where the phenyl rings are substituted with a bromine atom and an ethoxy group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-ethoxybenzophenone typically involves a Friedel-Crafts acylation reaction. One common method includes the reaction of 4-bromoacetophenone with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a solvent such as dichloromethane, and the product is purified through recrystallization using a mixed solvent of ethanol and water. The process is designed to minimize waste and byproducts, making it environmentally friendly and suitable for large-scale production .

化学反应分析

Types of Reactions: 2-Bromo-4’-ethoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The ethoxy group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of 2-amino-4’-ethoxybenzophenone or 2-thio-4’-ethoxybenzophenone.

Reduction: Formation of 2-bromo-4’-ethoxybenzyl alcohol.

Oxidation: Formation of 2-bromo-4’-ethoxybenzoic acid .

科学研究应用

2-Bromo-4’-ethoxybenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

作用机制

The mechanism of action of 2-Bromo-4’-ethoxybenzophenone involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or other biomolecules .

相似化合物的比较

4-Bromobenzophenone: Lacks the ethoxy group, making it less polar and potentially less reactive in certain substitution reactions.

4-Ethoxybenzophenone: Lacks the bromine atom, which reduces its ability to participate in halogen-specific reactions.

2-Bromo-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.

Uniqueness: 2-Bromo-4’-ethoxybenzophenone is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the ethoxy group increases its solubility in organic solvents .

生物活性

2-Bromo-4'-ethoxybenzophenone is a compound of interest due to its diverse biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and relevant case studies.

- Chemical Formula : C15H13BrO2

- Molecular Weight : 305.17 g/mol

- CAS Number : 461432-22-4

This compound belongs to the benzophenone family, characterized by a biphenyl structure with various substituents that influence its biological properties.

-

Antiviral Activity :

- Studies have indicated that benzophenone derivatives can act as inhibitors of viral enzymes. For instance, a related compound, 3,4-didesmethyl-5-deshydroxy-3'-ethoxyscleroin, demonstrated significant inhibitory effects on the SARS-CoV-2 main protease (Mpro) with an IC50 value around 9 μM . Given the structural similarities, it is plausible that this compound may exhibit comparable antiviral properties.

- Cysteine Protease Inhibition :

-

Anticancer Properties :

- Compounds in the benzophenone class have shown potential in inhibiting cancer cell proliferation. The exact mechanisms often involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.

Case Studies

- SARS-CoV-2 :

- HIV and Other Viruses :

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Target/Activity |

|---|---|---|

| 3,4-Didesmethyl-5-deshydroxy-3'-ethoxyscleroin | 9 | SARS-CoV-2 Mpro Inhibitor |

| This compound | TBD | Potential Antiviral/Cancer Activity |

| Evans Blue | TBD | HIV Inhibitor |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4'-ethoxybenzophenone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 4-ethoxybenzophenone as a precursor. Introduce bromine at the 2-position via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions.

- Step 2 : Optimize bromination efficiency by adjusting stoichiometry (1.1–1.3 equivalents of Br₂) and reaction temperature (0–25°C). Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions (e.g., ethoxy group at 4', bromine at 2) through characteristic shifts (e.g., ethoxy CH₃ at ~1.4 ppm, aromatic protons at 6.5–8.0 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .

- Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (M⁺ at m/z 307.21) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility.

- Store in airtight containers away from light and oxidizing agents. Follow waste disposal guidelines for halogenated organics (e.g., incineration with scrubbers) .

Advanced Research Questions

Q. How does the ethoxy group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Effects : The ethoxy group donates electron density via resonance, activating the para position for electrophilic substitution. Use DFT calculations (e.g., Gaussian) to map electron density distribution and predict regioselectivity .

- Reactivity in Suzuki-Miyaura Couplings : Optimize Pd-catalyzed couplings (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) by adjusting ligand ratios (1–5 mol%) and reaction time (12–24 hrs). Compare yields with non-ethoxy analogs to quantify substituent effects .

Q. How can researchers resolve contradictions in reported reaction yields or by-product formation during synthesis?

- Methodology :

- By-Product Analysis : Use GC-MS or LC-MS to identify impurities (e.g., dehalogenated products or di-substituted derivatives). Adjust bromination conditions (e.g., lower Br₂ equivalents) to minimize over-substitution .

- Reproducibility : Standardize solvent purity (e.g., anhydrous CH₂Cl₂ vs. technical grade) and catalyst activation (e.g., pre-drying Pd catalysts under vacuum) .

Q. What computational strategies predict regioselectivity in nucleophilic substitutions of this compound derivatives?

- Methodology :

- DFT Calculations : Use software like ORCA or Gaussian to model transition states for SNAr reactions. Compare activation energies for substitution at bromine vs. ethoxy-adjacent positions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways to optimize solvent choice .

Q. How does this compound enhance photostability in polymeric materials?

- Methodology :

- UV Absorption Studies : Measure UV-Vis spectra (200–400 nm) to confirm strong absorbance in UV-B/C regions. Compare photodegradation rates of polymers (e.g., polystyrene) with/without the compound under accelerated UV exposure .

- Mechanistic Insights : Use ESR spectroscopy to detect radical intermediates formed during UV irradiation, correlating with stabilization efficacy .

Q. What strategies mitigate dehalogenation during functionalization of this compound?

- Methodology :

- Catalyst Screening : Test Pd vs. Ni catalysts in cross-couplings; Ni(0) complexes (e.g., Ni(COD)₂) may reduce β-hydride elimination.

- Additive Use : Introduce stabilizing ligands (e.g., PPh₃) or scavengers (e.g., Mg turnings) to suppress bromide displacement .

Q. Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.4 (t, J=7 Hz, CH₃), 4.1 (q, J=7 Hz, OCH₂), 6.8–8.0 (m, aromatic H) | |

| ¹³C NMR | δ 168.5 (C=O), 63.2 (OCH₂), 14.1 (CH₃), 122–140 (aromatic C) | |

| IR (KBr) | 1665 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O-C), 560 cm⁻¹ (C-Br) |

Table 2 : Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–3 mol% Pd(PPh₃)₄ | 75–85% |

| Base | K₂CO₃ in DMF/H₂O (3:1) | >90% conversion |

| Temperature | 80–90°C | Minimal by-products |

属性

IUPAC Name |

(2-bromophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCVWESUGMFWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641757 | |

| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860594-34-9 | |

| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。